molecular formula C11H22O2 B14705986 cis-5-Hexyl-2-methyl-1,3-dioxane CAS No. 22645-33-6

cis-5-Hexyl-2-methyl-1,3-dioxane

Cat. No.: B14705986
CAS No.: 22645-33-6
M. Wt: 186.29 g/mol
InChI Key: MKNCTCDWCSUWIM-UHFFFAOYSA-N
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Description

cis-5-Hexyl-2-methyl-1,3-dioxane: is an organic compound with the molecular formula C11H22O2. It belongs to the class of dioxanes, which are cyclic ethers containing two oxygen atoms in a six-membered ring. This compound is characterized by its hexyl and methyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Hexyl-2-methyl-1,3-dioxane typically involves the acid-catalyzed acetalization of aldehydes with diols. For example, the reaction between hexanal and 2-methyl-1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid can yield this compound . The reaction is usually carried out at room temperature with a high selectivity towards the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: cis-5-Hexyl-2-methyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of hexanoic acid or 2-methyl-1,3-dioxane-5-one.

    Reduction: Formation of hexanol or 2-methyl-1,3-dioxane-5-ol.

    Substitution: Formation of various substituted dioxanes depending on the nucleophile used.

Scientific Research Applications

cis-5-Hexyl-2-methyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-5-Hexyl-2-methyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, where it undergoes transformation into various products. The pathways involved may include oxidation-reduction reactions, hydrolysis, and substitution reactions.

Comparison with Similar Compounds

Uniqueness: cis-5-Hexyl-2-methyl-1,3-dioxane is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. Its hexyl group provides hydrophobic characteristics, while the methyl group influences its reactivity and stability.

Properties

CAS No.

22645-33-6

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

5-hexyl-2-methyl-1,3-dioxane

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-11-8-12-10(2)13-9-11/h10-11H,3-9H2,1-2H3

InChI Key

MKNCTCDWCSUWIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1COC(OC1)C

Origin of Product

United States

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